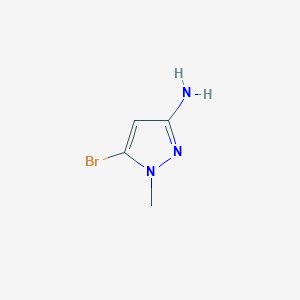

5-ブロモ-1-メチル-1H-ピラゾール-3-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

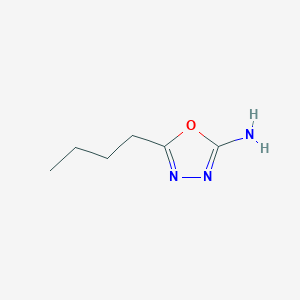

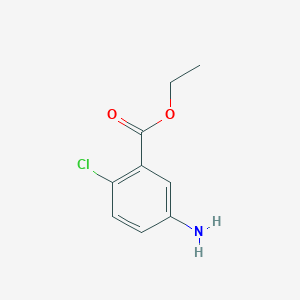

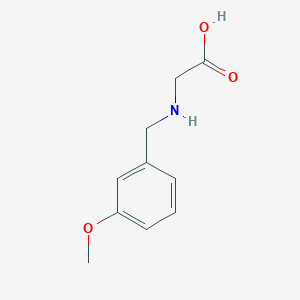

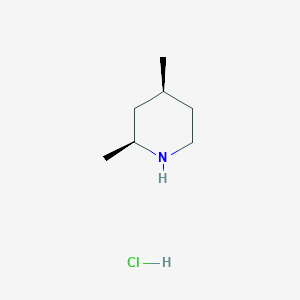

5-Bromo-1-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C4H6BrN3 and its molecular weight is 176.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-1-methyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-methyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ここでは、「5-ブロモ-1-メチル-1H-ピラゾール-3-アミン」の科学研究における応用について、さまざまな分野におけるユニークな応用に焦点を当てて、包括的に分析します。

有機合成

5-ブロモ-1-メチル-1H-ピラゾール-3-アミンは、有機合成において重要な原料および中間体として使用されます。遷移金属触媒、光レドックス反応、ワンポット多成分反応など、さまざまな合成戦略の開発に関与してきました。 これらの方法は、ピラゾール誘導体の合成と官能基化を大幅に促進しました .

医薬品

医薬品研究において、この化合物はさまざまな薬理活性分子の合成の前駆体として役立ちます。 例えば、抗酸化活性やその他の治療の可能性について評価された化合物の合成に使用されてきました .

農薬

この化合物は、農薬業界でも応用されています。 害虫や病気から作物を保護する化学物質の合成における中間体として使用され、農業生産性の向上に貢献しています .

将来の方向性

5-Bromo-1-methyl-1H-pyrazol-3-amine is a key intermediate for synthesizing phosphatidylinositol-3-kinase (PI 3K) inhibitors, which have potential applications in cancer treatment . It can also be used to synthesize a release-activated calcium channel (CARC) inhibitor, which has potential applications in the treatment of rheumatoid arthritis, asthma, allergic reactions, and other inflammatory conditions .

生化学分析

Biochemical Properties

5-Bromo-1-methyl-1H-pyrazol-3-amine plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic systems. It interacts with various enzymes and proteins, facilitating the formation of more complex structures. For instance, it is used as a reactant in the synthesis of pyrazolo[1,5-a]pyrimidines, which are important in pharmaceutical applications . The compound’s interactions with enzymes often involve nucleophilic substitution reactions, where the amino group of 5-Bromo-1-methyl-1H-pyrazol-3-amine acts as a nucleophile.

Cellular Effects

5-Bromo-1-methyl-1H-pyrazol-3-amine has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic pathways. For example, pyrazole derivatives, including 5-Bromo-1-methyl-1H-pyrazol-3-amine, have been shown to inhibit ATP-sensitive potassium channels in cardiac muscle, which can affect heart function .

Molecular Mechanism

The molecular mechanism of 5-Bromo-1-methyl-1H-pyrazol-3-amine involves its interaction with biomolecules through binding interactions and enzyme inhibition. The compound can form hydrogen bonds and other non-covalent interactions with target proteins, leading to changes in their activity. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-1-methyl-1H-pyrazol-3-amine can change over time due to its stability and degradation. The compound is relatively stable under inert gas conditions at low temperatures (2–8°C), but it may degrade over time if exposed to air or higher temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of 5-Bromo-1-methyl-1H-pyrazol-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses of pyrazole derivatives have been associated with respiratory tract irritation and digestive tract issues. It is important to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

5-Bromo-1-methyl-1H-pyrazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and alter metabolite levels. For example, it can participate in the synthesis of more complex heterocyclic compounds, influencing the overall metabolic network .

Transport and Distribution

Within cells and tissues, 5-Bromo-1-methyl-1H-pyrazol-3-amine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of 5-Bromo-1-methyl-1H-pyrazol-3-amine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, the compound may be localized to the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects .

特性

IUPAC Name |

5-bromo-1-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJBZKBDWUAWKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70531912 |

Source

|

| Record name | 5-Bromo-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89088-55-1 |

Source

|

| Record name | 5-Bromo-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

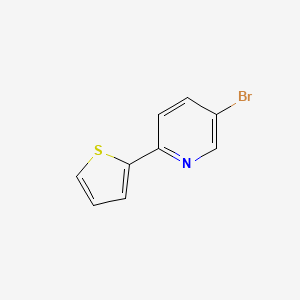

![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)